

Dom34 Antibody for Western Blot Analysis: Application Notes and Protocols

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Compound of Interest

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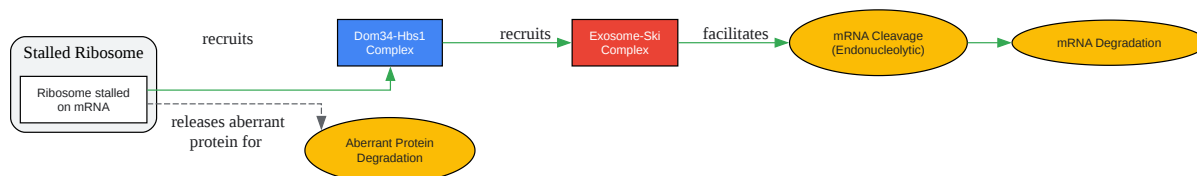
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the Dom34 antibody for Western blot analysis. Dom34, also known as Pelota, is a crucial protein involved in mRNA quality control pathways, specifically No-Go Decay (NGD) and Non-stop mRNA Decay (NSD). [1][2][3][4] This document outlines the protein's function, a detailed Western blot protocol, and expected results.

Protein Function and Signaling Pathway

Dom34 is a protein that plays a vital role in rescuing stalled ribosomes. [4][5] It forms a complex with Hbs1, which is structurally similar to the eRF1/eRF3 translation termination complex. [2][6] This Dom34/Hbs1 complex recognizes ribosomes stalled on mRNA due to factors like strong secondary structures or the absence of a stop codon. [1][2][4] Upon binding to the stalled ribosome, the complex, in conjunction with the exosome and Ski complex, facilitates the endonucleolytic cleavage of the aberrant mRNA and the subsequent degradation of the faulty protein product. [1] This quality control mechanism is essential for maintaining cellular homeostasis.

Dom34-mediated mRNA Decay Pathway



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Caption: Dom34 and Hbs1 in mRNA quality control.

Quantitative Data Summary

The following table summarizes key quantitative parameters for using the Dom34 antibody in Western blot analysis, compiled from various sources.

Parameter	Value	Source/Comment
Target Protein	Dom34 (Pelota)	
Molecular Weight (Yeast)	~44 kDa	Predicted from sequence
Molecular Weight (Human)	~42 kDa	Predicted from sequence
Positive Control	Cell lysate from cells known to express Dom34 (e.g., HeLa, yeast strains)	[1]
Negative Control	Cell lysate from Dom34 knockout or siRNA-treated cells	[1]
Primary Antibody Dilution	1:1000 - 1:5000	Typical starting range, requires optimization.
Secondary Antibody Dilution	1:2000 - 1:10000	HRP-conjugated antibody.[7]
Protein Load per Lane	10 - 50 µg of total cell lysate	[8][9]
Blocking Time	1 hour at room temperature or overnight at 4°C	[7][10]
Primary Antibody Incubation	Overnight at 4°C or 1.5 hours at room temperature	[7][11]
Secondary Antibody Incubation	1 hour at room temperature	[11][12]

Experimental Protocols

A detailed protocol for Western blot analysis of Dom34 is provided below. This protocol is a general guideline and may require optimization for specific experimental conditions.

Sample Preparation (Cell Lysate)

Workflow for Sample Preparation



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Caption: Workflow for preparing cell lysates.

Protocol:

- Cell Lysis:
 - For adherent cells, wash the culture dish with ice-cold PBS.[\[11\]](#)
 - Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.[\[12\]](#)
 - For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.[\[7\]](#)
- Homogenization:
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.[\[12\]](#)
 - Sonicate the lysate briefly to shear DNA and increase protein solubilization.[\[11\]](#)
- Clarification:
 - Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[\[11\]](#)
- Quantification:
 - Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[\[11\]](#)
- Sample Preparation for Electrophoresis:

- Mix the desired amount of protein (e.g., 20 µg) with Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.[11]

SDS-PAGE and Protein Transfer

- Gel Electrophoresis:
 - Load the prepared protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[11]
 - Run the gel at a constant voltage (e.g., 170V) until the dye front reaches the bottom.[11]
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13][14]
 - Transfer is typically performed at 100V for 1 hour.[11]

Immunodetection

Workflow for Immunodetection



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Caption: Step-by-step immunodetection process.

Protocol:

- Blocking:
 - Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[11][15]

- Primary Antibody Incubation:
 - Dilute the Dom34 primary antibody in blocking buffer at the optimized concentration.
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[\[11\]](#)
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST.[\[11\]](#)[\[12\]](#)
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated secondary antibody in blocking buffer.
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[\[11\]](#)[\[12\]](#)
- Final Washes:
 - Wash the membrane three times for 5-10 minutes each with TBST.[\[11\]](#)[\[12\]](#)

Detection and Analysis

- Signal Development:
 - Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[\[7\]](#)
 - Incubate the membrane with the ECL reagent for 1-5 minutes.[\[15\]](#)
- Imaging:
 - Capture the chemiluminescent signal using an imaging system or X-ray film.[\[7\]](#)[\[16\]](#)
- Data Analysis:
 - For quantitative analysis, ensure the signal is within the linear range of detection.[\[8\]](#)

- Normalize the Dom34 band intensity to a loading control (e.g., total protein stain or a housekeeping protein like GAPDH or beta-actin).[9][17]

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